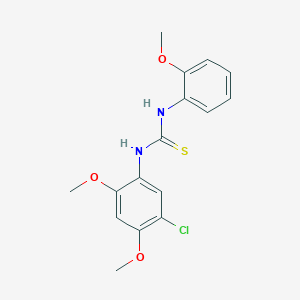![molecular formula C16H21BrN2O B4610754 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-bromophenyl)urea](/img/structure/B4610754.png)
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-bromophenyl)urea
Übersicht
Beschreibung
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-bromophenyl)urea is a useful research compound. Its molecular formula is C16H21BrN2O and its molecular weight is 337.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.08373 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of RNA Virus Replication and Human Soluble Epoxide Hydrolase
A series of 1,3-disubstituted ureas containing bicyclic fragments has been synthesized, demonstrating potential as inhibitors of RNA virus replication and human soluble epoxide hydrolase. These compounds, synthesized through reactions of bicyclic isocyanates with various substituted anilines, have shown promising results in preliminary evaluations, suggesting their utility in therapeutic and biochemical research contexts (Pitushkin et al., 2020).
Stereoselective Synthesis and Reactions
The stereoselective synthesis and reactions of exo- and endo-5-aminomethylbicyclo[2.2.1]hept-2-ene-based ureas have been explored, leading to the formation of epoxy-derivatives and azatricyclononane derivatives. This research provides valuable insights into the regioselective alkylation and intramolecular cyclization of ureas, contributing to the development of new synthetic methodologies in organic chemistry (Kasyan et al., 2008).
Synthesis of Fused Indole-Cyclic Urea Derivatives
The Ag-catalyzed intramolecular sequential vicinal diamination of alkynes with isocyanates for the synthesis of indole-cyclic urea fused derivatives presents a novel approach to constructing complex molecular architectures. This work highlights the utility of silver catalysis in enabling the formation of multiple C-N bonds, opening new avenues for the synthesis of heterocyclic compounds (Rajesh et al., 2017).
Lossen Rearrangement for Synthesis of Hydroxamic Acids and Ureas
The application of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the one-pot synthesis of hydroxamic acids and ureas from carboxylic acids represents a significant advancement in the field of organic synthesis. This method offers a milder, racemization-free approach to generating ureas, demonstrating the potential for efficient and environmentally friendly synthetic routes (Thalluri et al., 2014).
Environmental and Agricultural Research
Research on urease and nitrification inhibitors, such as N-(n-butyl) thiophosphoric triamide (NBPT) and dicyandiamide (DCD), has provided insights into their effects on ammonia and nitrous oxide emissions from agricultural soils. These studies contribute to the understanding of nitrogen cycle regulation and the environmental impact of fertilizer use, offering strategies for reducing greenhouse gas emissions and improving nitrogen use efficiency in agriculture (Ray et al., 2020).
Eigenschaften
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(2-bromophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O/c1-10(13-9-11-6-7-12(13)8-11)18-16(20)19-15-5-3-2-4-14(15)17/h2-5,10-13H,6-9H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYLRZNOWBRKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4610677.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4610685.png)
![2-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-6,7-dimethoxy-1-isoindolinone](/img/structure/B4610691.png)

![N-[(3-isopropyl-5-isoxazolyl)methyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4610716.png)


![2-(4-chloro-2-methylphenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B4610733.png)
![N-methyl-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4610736.png)
![2-({[4-(4-acetylphenyl)-1-piperazinyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4610741.png)

![4-[(6-phenyl-4-pyrimidinyl)amino]benzoic acid hydrochloride](/img/structure/B4610747.png)
![N-(4-ethylphenyl)-2-[4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B4610767.png)
![3-(2-chloropyridin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4610773.png)
